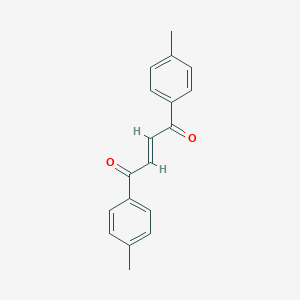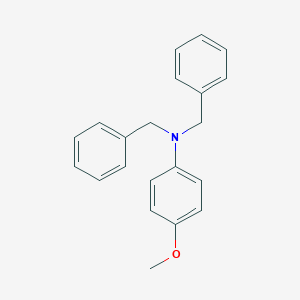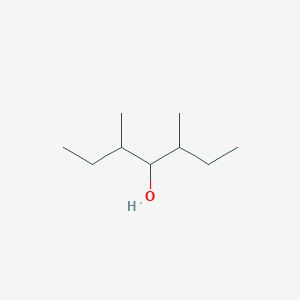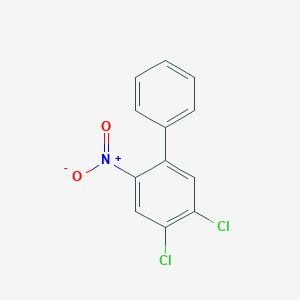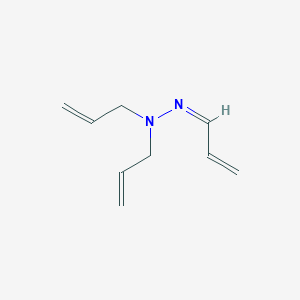
Acrylaldehyde diallylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acrylaldehyde diallylhydrazone (ADA) is a chemical compound that has been widely studied for its potential therapeutic applications. It is a hydrazone derivative of acetaldehyde and diallylamine, which has been shown to possess significant anti-inflammatory and anti-cancer properties. In
Aplicaciones Científicas De Investigación
Acrylaldehyde diallylhydrazone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. Acrylaldehyde diallylhydrazone has also been shown to possess anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer.
Mecanismo De Acción
The mechanism of action of Acrylaldehyde diallylhydrazone is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and chemokines, which are responsible for the inflammatory response. It also appears to induce apoptosis in cancer cells, which leads to their death.
Efectos Bioquímicos Y Fisiológicos
Acrylaldehyde diallylhydrazone has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which leads to a decrease in inflammation. It also appears to induce apoptosis in cancer cells, which leads to their death. Additionally, Acrylaldehyde diallylhydrazone has been shown to possess antioxidant properties, which protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Acrylaldehyde diallylhydrazone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied, which means that there is a large body of literature available on its properties and potential applications. However, one limitation of using Acrylaldehyde diallylhydrazone in lab experiments is that it can be toxic at high concentrations, which means that care must be taken when handling it.
Direcciones Futuras
There are several potential future directions for research on Acrylaldehyde diallylhydrazone. One area of interest is the development of Acrylaldehyde diallylhydrazone-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the study of the mechanism of action of Acrylaldehyde diallylhydrazone, which could lead to a better understanding of its properties and potential applications. Additionally, there is potential for the development of new synthesis methods for Acrylaldehyde diallylhydrazone, which could make it more accessible for research and development purposes.
Conclusion:
In conclusion, Acrylaldehyde diallylhydrazone is a promising compound with significant potential for therapeutic applications. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the treatment of various diseases. While there is still much to learn about the mechanism of action of Acrylaldehyde diallylhydrazone, its biochemical and physiological effects make it an interesting compound for further research.
Métodos De Síntesis
Acrylaldehyde diallylhydrazone can be synthesized by reacting acetaldehyde with diallylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields Acrylaldehyde diallylhydrazone as a yellow oily liquid, which can be purified by distillation.
Propiedades
Número CAS |
18491-20-8 |
|---|---|
Nombre del producto |
Acrylaldehyde diallylhydrazone |
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
N-prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine |
InChI |
InChI=1S/C9H14N2/c1-4-7-10-11(8-5-2)9-6-3/h4-7H,1-3,8-9H2/b10-7- |
Clave InChI |
UBWAKKDBDWRUAI-YFHOEESVSA-N |
SMILES isomérico |
C=CCN(CC=C)/N=C\C=C |
SMILES |
C=CCN(CC=C)N=CC=C |
SMILES canónico |
C=CCN(CC=C)N=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



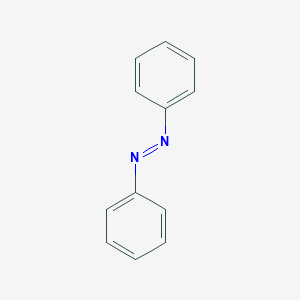
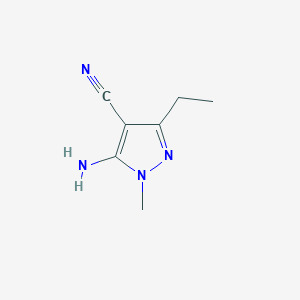
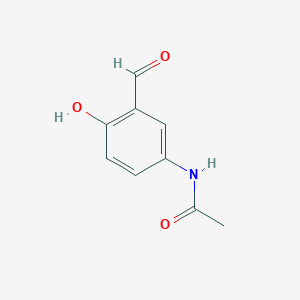
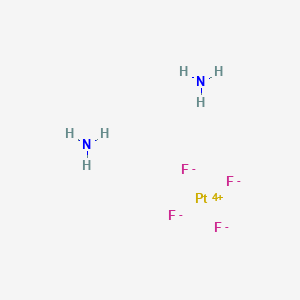
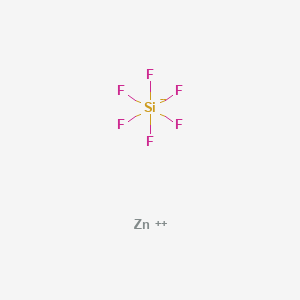
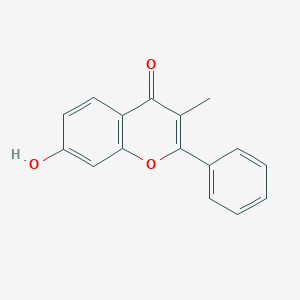
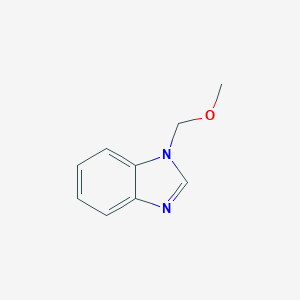
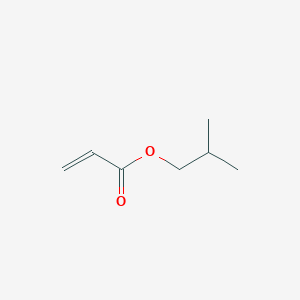
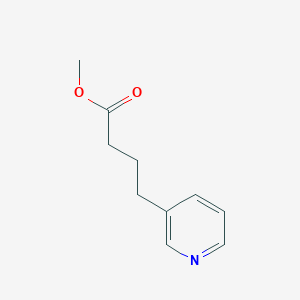
![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)
